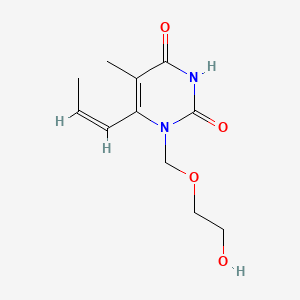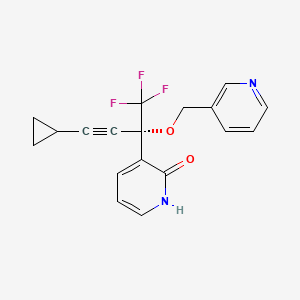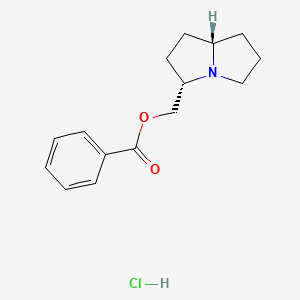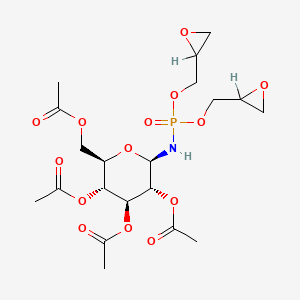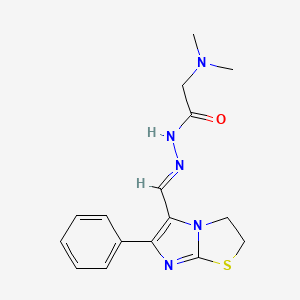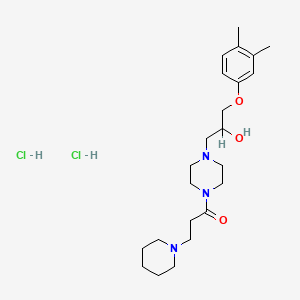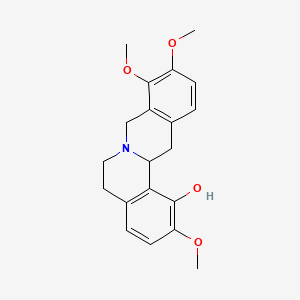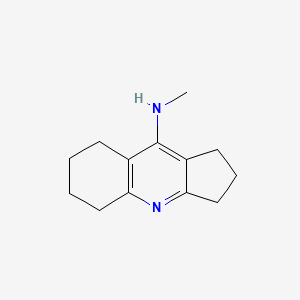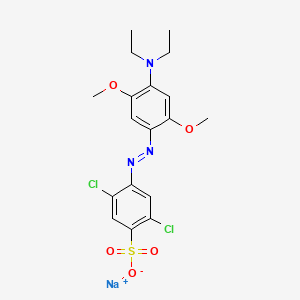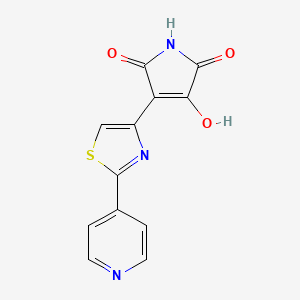
1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- is a heterocyclic compound that features a pyrrole ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- typically involves the cyclization of appropriate precursors. One common method is the base-assisted cyclization of 3-cyanoketones . This method is advantageous due to its efficiency and the availability of inexpensive synthetic precursors.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituents involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Pyrrolidine-2,5-diones: These compounds share a similar pyrrole ring structure and exhibit comparable biological activities.
Pyrrolizines: These compounds also feature a fused ring system and are used in medicinal chemistry.
Uniqueness: 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- is unique due to its specific combination of a pyrrole ring with a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
80653-76-5 |
|---|---|
Fórmula molecular |
C12H7N3O3S |
Peso molecular |
273.27 g/mol |
Nombre IUPAC |
3-hydroxy-4-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H7N3O3S/c16-9-8(10(17)15-11(9)18)7-5-19-12(14-7)6-1-3-13-4-2-6/h1-5H,(H2,15,16,17,18) |
Clave InChI |
BDWBDLQAZWMUJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC(=CS2)C3=C(C(=O)NC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12749748.png)

